N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide
CAS No.: 850349-60-9
Cat. No.: VC8171291
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide - 850349-60-9](/images/structure/VC8171291.png)
Specification
CAS No. | 850349-60-9 |
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Molecular Formula | C23H26N2O5 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-[3-(oxan-2-yloxyamino)-3-oxopropyl]carbamate |
Standard InChI | InChI=1S/C23H26N2O5/c26-21(25-30-22-11-5-6-14-28-22)12-13-24-23(27)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20,22H,5-6,11-15H2,(H,24,27)(H,25,26) |
Standard InChI Key | QCCQKWFWVUHPFS-UHFFFAOYSA-N |
SMILES | C1CCOC(C1)ONC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1CCOC(C1)ONC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Functional Attributes
The compound’s architecture features three critical components:
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Tetrahydropyran-2-yloxy group: A six-membered oxygen-containing heterocycle in a partially saturated form, the THP group serves as a temporary protecting group for hydroxyl functionalities. Its stability under basic conditions and labile nature under acidic cleavage (e.g., using trifluoroacetic acid) make it ideal for multi-step syntheses .
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Fmoc-protected amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the primary amine during peptide elongation, with deprotection achievable via mild bases like piperidine. This orthogonal protection strategy is central to modern SPPS methodologies .
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Propanamide linker: The –NH–(CH₂)₃–CO–NH– chain bridges the THP and Fmoc groups, providing spatial flexibility and compatibility with standard coupling reagents such as HBTU or DIC .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₂₆N₂O₅ | |
Molecular Weight | 410.46 g/mol | |
CAS Registry Number | 850349-60-9 | |
Appearance | White to off-white crystalline solid | |
Stability | Sensitive to moisture, acids |
Synthetic Applications in Peptide and PNA Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound’s Fmoc group enables iterative peptide chain assembly on resin supports. During SPPS, the THP group protects side-chain hydroxyls of serine or threonine residues, preventing undesired side reactions during amide bond formation. Post-synthesis, the THP moiety is selectively removed under acidic conditions (e.g., 50% TFA in DCM), while the Fmoc group is retained until final deprotection . This dual-protection strategy is critical for synthesizing complex peptides with multiple post-translational modifications.
Backbone Engineering in γPNA Monomers
Recent advances in peptide nucleic acid (PNA) design leverage this compound to introduce diethylene glycol (DEG) spacers into γPNA backbones. The THP group suppresses epimerization during O-alkylation and reductive amination steps, ensuring >99.5% enantiomeric excess (ee) in final monomers . Such high optical purity is essential for maintaining the sequence-specific binding of PNAs to DNA/RNA targets.
Table 2: Representative Synthetic Conditions
Industrial and Research Use Cases
Large-Scale Production of Building Blocks
Commercial suppliers (e.g., Aladdin Scientific) classify this compound under "Heterocyclic Building Blocks," emphasizing its role in industrial-scale synthesis. With a lead time of five days and stringent shipping restrictions (e.g., exclusion of medical facilities), it is tailored for research laboratories and pharmaceutical manufacturing .
Compatibility with Automated Synthesizers
Machine-assisted Fmoc SPPS protocols achieve >99% stepwise coupling yields, as demonstrated in polyamide synthesis . The compound’s robustness under repetitive coupling/deprotection cycles makes it suitable for automated platforms like AAPPTec Focus XC or CEM Liberty Blue.
Future Directions and Research Opportunities
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Expanding Orthogonal Protection Strategies: Integrating the THP/Fmoc system with emerging groups like Alloc (allyloxycarbonyl) could enable multi-directional peptide cyclization.
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γPNA-Based Therapeutics: High-purity monomers derived from this compound may advance antisense oligonucleotide therapies targeting genetic disorders .
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